molecular formula C15H13ClN2O2 B12728188 (E)-2-Hydroxybenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-01-8

(E)-2-Hydroxybenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Katalognummer: B12728188
CAS-Nummer: 133662-01-8
Molekulargewicht: 288.73 g/mol
InChI-Schlüssel: HYKOSEJVTBVKLE-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-Hydroxybenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide group attached to a (2-chlorophenyl)ethylidene moiety, which is further connected to a 2-hydroxybenzoic acid structure. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hydroxybenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation reaction between 2-hydroxybenzoic acid hydrazide and 2-chloroacetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a pure sample.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-Hydroxybenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-2-Hydroxybenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (E)-2-Hydroxybenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved vary depending on the specific biological context and the type of activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.

    Hydroxybenzoic acids: Compounds like salicylic acid and its derivatives have similar structural features and are widely studied for their medicinal properties.

    Chlorophenyl hydrazones: These compounds have a similar hydrazone linkage and are used in various chemical and biological applications.

Uniqueness

(E)-2-Hydroxybenzoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

133662-01-8

Molekularformel

C15H13ClN2O2

Molekulargewicht

288.73 g/mol

IUPAC-Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C15H13ClN2O2/c1-10(11-6-2-4-8-13(11)16)17-18-15(20)12-7-3-5-9-14(12)19/h2-9,19H,1H3,(H,18,20)/b17-10+

InChI-Schlüssel

HYKOSEJVTBVKLE-LICLKQGHSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2Cl

Kanonische SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.